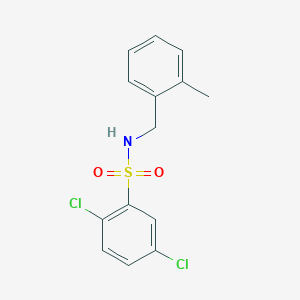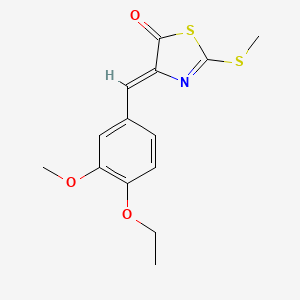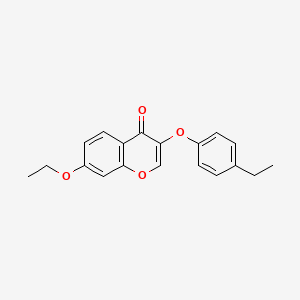
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MTB, is a small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. MTB belongs to the family of tetrazole-containing compounds which have been studied extensively for their biological activities.
作用機序
The exact mechanism of action of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has also been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. Furthermore, N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biological activities, which make it a promising therapeutic agent. However, one limitation of using N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, the toxicity and pharmacokinetics of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide have not been fully characterized, which could limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of research could focus on further elucidating the mechanism of action of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, which could help in the design of more targeted experiments to study its effects. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, which could help in the development of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide as a therapeutic agent. Furthermore, more studies are needed to determine the efficacy of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide in treating various diseases, such as cancer and neurodegenerative diseases. Overall, the potential of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide as a therapeutic agent warrants further research to fully understand its biological activities and potential applications.
合成法
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized by the reaction of 3-methylbenzoyl chloride with sodium azide followed by the reaction of the resulting 3-methylbenzoyl azide with 3-aminobenzoic acid. The final product is obtained by the reaction of the resulting 3-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride and 3-methylphenylamine. The synthesis of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is relatively straightforward and can be achieved in a few steps with high yield.
科学的研究の応用
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators in vitro and in vivo. N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-6-13(8-11)17-15(21)12-5-3-7-14(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJLCIZVXFHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)

![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)